LDE-225 HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LDE-225 Hydrochloride involves multiple steps, starting from the preparation of key intermediates. The process typically includes the formation of a pyridine derivative, followed by coupling with a benzamide derivative. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods: In industrial settings, the production of LDE-225 Hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The compound is typically synthesized in large reactors, followed by purification steps such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: LDE-225 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
LDE-225 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Hedgehog signaling pathway and its role in various biological processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
Industry: Utilized in the development of new therapeutic agents targeting the Hedgehog signaling pathway
Mechanism of Action
LDE-225 Hydrochloride exerts its effects by inhibiting the Smoothened protein, a key regulator of the Hedgehog signaling pathway. By binding to Smoothened, LDE-225 Hydrochloride prevents the activation of downstream signaling components, thereby inhibiting the proliferation and survival of cancer cells that rely on this pathway . This mechanism is particularly effective in tumors with aberrant Hedgehog pathway activation .
Comparison with Similar Compounds
Vismodegib: Another Smoothened antagonist used in the treatment of basal-cell carcinoma.
Cyclopamine: A naturally occurring Smoothened inhibitor with similar effects on the Hedgehog pathway.
Comparison: LDE-225 Hydrochloride is unique in its high selectivity and oral bioavailability compared to other Smoothened inhibitors. It has shown significant efficacy in clinical trials and is approved for use in patients with advanced basal-cell carcinoma . Vismodegib and Cyclopamine, while effective, have different pharmacokinetic profiles and may not be as suitable for all patients .
Properties
Molecular Formula |
C26H27ClF3N3O3 |
---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C26H26F3N3O3.ClH/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);1H/t16-,17+; |
InChI Key |
CCOBSFIJWZCPMV-OKZTUQRJSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.Cl |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.Cl |
Origin of Product |
United States |
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